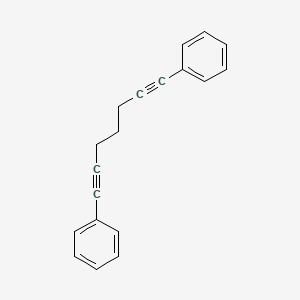

1,7-Diphenylhepta-1,6-diyne

Description

Structure

3D Structure

Properties

CAS No. |

49769-17-7 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

7-phenylhepta-1,6-diynylbenzene |

InChI |

InChI=1S/C19H16/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3H2 |

InChI Key |

MSWQAHXSLJHJKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Diphenylhepta 1,6 Diyne and Its Derivatives

Established Synthetic Routes to 1,7-Diphenylhepta-1,6-diyne

The construction of a 1,6-diyne framework such as that in this compound typically involves the formation of new carbon-carbon bonds between sp-hybridized carbon atoms and an alkyl spacer. The most direct methods rely on the nucleophilicity of acetylide anions.

Alkylation of Terminal Alkynes A primary and straightforward route to 1,6-diynes is the dialkylation of a terminal alkyne's corresponding acetylide with a suitable bifunctional electrophile. For this compound, this involves the reaction of phenylacetylide with a three-carbon linker.

The process begins with the deprotonation of a terminal alkyne, such as phenylacetylene (B144264), using a strong base. chemistrysteps.com The pKa of a terminal alkyne proton is approximately 25, making it significantly more acidic than protons on alkenes or alkanes and allowing for deprotonation by bases like sodium amide (NaNH₂) or sodium hydride (NaH). chemistrysteps.comlibretexts.org The resulting acetylide ion is a potent nucleophile. chemistrysteps.com

This acetylide ion can then undergo a nucleophilic substitution (Sɴ2) reaction with a dihaloalkane. chemistrysteps.com For the synthesis of the target molecule, 1,3-dibromopropane (B121459) would serve as the three-carbon electrophilic spacer. The reaction would proceed in a stepwise manner, with two equivalents of phenylacetylide reacting with one equivalent of 1,3-dibromopropane to form the desired this compound. It is crucial to use primary alkyl halides for this reaction, as secondary and tertiary halides tend to favor the E2 elimination pathway. chemistrysteps.com

Copper-Catalyzed Coupling Reactions While direct alkylation is effective for 1,6-diynes, several copper-catalyzed coupling reactions are fundamental to the synthesis of conjugated 1,3-diynes and are foundational in the broader field of diyne chemistry. thieme.com These methods create a direct C(sp)-C(sp) bond and are essential for constructing various polyyne structures.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes using a copper(I) salt like CuCl and an oxidant, traditionally air or oxygen. thieme.com It is one of the oldest coupling reactions, yielding symmetrical 1,3-diynes. thieme.com

Hay Coupling: A significant improvement on the Glaser coupling, the Hay coupling uses a complex of copper(I) chloride with a bidentate amine ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA). synarchive.comorganic-chemistry.org This modification enhances the reaction rate and the catalyst's solubility in a wider range of solvents. synarchive.comorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: This powerful method allows for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.com Unlike homocoupling methods, this reaction proceeds with high selectivity to yield a single, unsymmetrical product. wikipedia.org The accepted mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne. wikipedia.orgalfa-chemistry.com

| Coupling Reaction | Reactants | Product Type | Catalyst System |

|---|---|---|---|

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Symmetrical 1,3-Diyne | Cu(I) salt, Oxidant (O₂) |

| Hay Coupling | Terminal Alkyne + Terminal Alkyne | Symmetrical 1,3-Diyne | CuCl/TMEDA, O₂ |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Unsymmetrical 1,3-Diyne | Cu(I) salt, Amine Base |

Strategic planning is essential in multi-step synthesis. Convergent and divergent approaches offer distinct advantages in efficiency and the generation of molecular diversity.

Conversely, a divergent synthesis starts from a common intermediate that is converted into a library of structurally related compounds. wikipedia.orgnih.gov This strategy is highly efficient for exploring structure-activity relationships by creating numerous derivatives from a single precursor. wikipedia.org For example, a central 1,6-heptadiyne (B51785) core could be synthesized and then subjected to various coupling reactions (e.g., Sonogashira coupling) at both terminal alkyne positions with a wide array of substituted aryl halides. This would rapidly generate a library of diverse 1,7-diarylhepta-1,6-diyne derivatives. wikipedia.org

Design and Preparation of Precursors for this compound Derivatives

The successful synthesis of the target molecule and its derivatives hinges on the availability and purity of key precursors. The primary building blocks are an aryl-substituted terminal alkyne and a three-carbon chain.

Phenylacetylene and its Derivatives: The core arylalkyne precursor is phenylacetylene. It is a colorless, viscous liquid that is easier to handle than acetylene (B1199291) gas. wikipedia.org Laboratory-scale preparation of phenylacetylene can be achieved through several methods:

Dehydrohalogenation of Styrene (B11656) Dibromide: A common method involves the double elimination of hydrogen bromide from styrene dibromide, which is prepared by the bromination of styrene. This elimination is typically carried out using a strong base like sodium amide in liquid ammonia (B1221849). wikipedia.orgorgsyn.org

Elimination from Bromostyrene: Phenylacetylene can also be synthesized by eliminating HBr from β-bromostyrene using molten potassium hydroxide. orgsyn.orgchemeurope.com

Sonogashira Coupling: A modern approach involves the coupling of iodobenzene (B50100) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. wikipedia.org

To synthesize derivatives of this compound, substituted phenylacetylenes are required. These can be prepared using similar methods, starting from the corresponding substituted styrenes or aryl halides.

Three-Carbon Linker: The C3 spacer that connects the two phenylalkyne units is typically derived from a bifunctional electrophile. The most common precursor for this purpose is 1,3-dibromopropane or 1,3-dichloropropane . These reagents are commercially available and readily participate in Sɴ2 reactions with acetylide nucleophiles.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield

To maximize the yield and purity of this compound, particularly via the alkylation pathway, several reaction parameters must be carefully controlled and optimized.

Base and Solvent: The choice of base for deprotonating the terminal alkyne is critical. Strong bases like NaNH₂ in liquid ammonia or organolithium reagents (e.g., n-BuLi) in aprotic solvents like tetrahydrofuran (B95107) (THF) are effective. The solvent must be anhydrous to prevent quenching of the highly basic acetylide anion.

Temperature: Acetylide formation is often performed at low temperatures (e.g., -78 °C with n-BuLi in THF) to control reactivity and minimize side reactions. The subsequent alkylation reaction may be allowed to warm to room temperature.

Stoichiometry: The molar ratio of the reagents is crucial. To favor dialkylation and minimize the formation of mono-alkylated byproducts, at least two equivalents of the phenylacetylide must be used for every one equivalent of the 1,3-dihalopropane.

Catalyst System (for Coupling Reactions): In coupling strategies like the Cadiot-Chodkiewicz reaction, optimization involves the choice of copper(I) salt, the amine base (e.g., primary amines, piperidine), and the solvent. jk-sci.com Co-solvents such as methanol (B129727) or THF can be beneficial as they increase the solubility of the alkyne reactants. rsc.org The use of co-catalysts or specific ligands, such as phosphines, can also dramatically improve yields and selectivity. alfa-chemistry.comrsc.org

| Parameter | Variable | Impact on Synthesis |

|---|---|---|

| Base | NaNH₂, n-BuLi, NaH | Affects efficiency of acetylide formation; must be strong enough (pKa > 25). |

| Solvent | Liquid NH₃, THF, Diethyl Ether | Must be aprotic and anhydrous to prevent quenching of the nucleophile. |

| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Ratio of Acetylide to Dihalide | Controls product distribution (mono- vs. di-alkylation). |

| Catalyst (Coupling) | Cu(I) salts, Ligands (TMEDA) | Determines reaction rate, yield, and selectivity in coupling reactions. |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comsigmaaldrich.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign methodologies.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. ijfmr.com The alkylation of phenylacetylide with 1,3-dihalopropane is an addition reaction with high atom economy, with the only byproducts being the inorganic salt from the base's cation and the halide leaving groups.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The copper-catalyzed coupling reactions (Glaser, Hay, Cadiot-Chodkiewicz) are excellent examples, requiring only small amounts of the metal catalyst to facilitate the transformation. nih.gov The development of recyclable, heterogeneous catalysts, such as supported copper catalysts, further enhances the sustainability of these reactions. jk-sci.com

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ethanol, or even solvent-free conditions. epitomejournals.comijpsr.com While the high reactivity of acetylides often necessitates aprotic solvents, research into phase-transfer catalysis or micellar catalysis could provide greener options.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com Many copper-catalyzed coupling reactions can be run under mild conditions, contributing to their green profile.

Waste Prevention: It is better to prevent waste than to treat it after it has been created. ijfmr.com Choosing synthetic routes that avoid the use of protecting groups reduces the number of steps and the amount of waste generated. Solid-phase synthesis, where one reactant is immobilized on a polymer support, can also simplify purification and minimize solvent use for workup. thieme-connect.comacs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Reactivity and Transformation Pathways of 1,7 Diphenylhepta 1,6 Diyne

Cycloaddition Reactions Involving 1,7-Diphenylhepta-1,6-diyne

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a highly efficient and often stereoselective manner. For this compound, these reactions provide a pathway to intricate polycyclic architectures, leveraging the dual alkyne functionalities within the same molecule.

Transition metal catalysts play a pivotal role in mediating the cycloaddition of this compound, often with the incorporation of carbon monoxide (CO) to yield carbonyl-containing cyclic products. These reactions are valued for their ability to construct complex molecular frameworks from relatively simple starting materials in a single step.

The rhodium-catalyzed [2+2+1] cycloaddition is a well-established method for the synthesis of cyclopentadienones from two alkyne units and a molecule of carbon monoxide. In the context of this compound, this intramolecular reaction offers a direct route to bicyclic cyclopentadienone structures. The cationic character of the rhodium complex is crucial for the catalysis to proceed effectively. nii.ac.jp For instance, while a neutral complex like [RhCl(cod)]2 shows no catalytic activity on its own, the addition of a halide scavenger such as AgBF4 generates a cationic rhodium species that smoothly catalyzes the carbonylative cycloaddition. nii.ac.jp This transformation highlights the necessity of an available coordination site on the metal center for the diyne substrate to bind and initiate the catalytic cycle. nii.ac.jp

Research has shown that the reaction of 1,6-diynes with carbon monoxide in the presence of a rhodium catalyst, such as [RhCl(cod)]2, can lead to the formation of rhodium-cyclopentadienone complexes. rsc.org The structure of these complexes has been identified as [Rh(I)Cl(CO)(cpd)]2 (where cpd = cyclopentadienone). rsc.org This reaction serves as a basis for catalytic tandem processes. rsc.org

| Catalyst System | Substrate | Product Type | Key Finding |

| [RhCl(cod)]2 / AgBF4 | This compound | Bicyclic Cyclopentadienone | Cationic rhodium species is essential for catalytic activity. nii.ac.jp |

| [RhCl(cod)]2 | 1,6-diyne | [Rh(I)Cl(CO)(cpd)]2 | Forms a stable rhodium-cyclopentadienone complex. rsc.org |

Ruthenium complexes are also effective catalysts for the cycloaddition reactions of 1,6-diynes. In [2+2+1] cycloadditions, ruthenium catalysts can facilitate the reaction of diynes with various partners. For example, the catalytic cycloaddition of 1,6-diynes with dimethyl sulfoxide (B87167) (DMSO) has been described, where DMSO acts as an oxygen-atom transfer agent to form bicyclic furans. nih.gov This reaction was initially limited to aryl-substituted diynes, a class to which this compound belongs. nih.gov

Furthermore, ruthenium can catalyze [2+2+1+1] cycloadditions, which involve the incorporation of two single-atom components. A notable example is the carbonylative cycloaddition of 1,6-diynes with two molecules of carbon monoxide, leading to the formation of substituted catechol derivatives. nih.gov Another variation involves the reaction of alkynes with norbornene and two molecules of CO to produce hydroquinones. nih.gov

| Reaction Type | Catalyst | Reactants | Product Type |

| [2+2+1] | Ruthenium Complex | 1,6-diyne, DMSO | Bicyclic Furan (B31954) nih.gov |

| [2+2+1+1] | Ruthenium Complex | 1,6-diyne, CO (2 equiv.) | Substituted Catechol nih.gov |

| [2+2+1+1] | Ruthenium Complex | Alkyne, Norbornene, CO (2 equiv.) | Hydroquinone nih.gov |

Beyond the well-trodden paths of [2+2+1] and related cycloadditions, the reactivity of this compound offers potential for exploring more unconventional multicomponent reactions.

The investigation of [7+1] cycloaddition reactions involving this compound represents a frontier in its reactivity profile. This type of reaction, where a seven-atom component reacts with a one-atom component, is less common than other cycloaddition pathways. There is a lack of available scientific literature detailing the successful application of [7+1] cycloaddition reactions specifically with this compound as the substrate. Theoretical studies on various types of cycloaddition reactions are ongoing, but specific experimental data for this pathway with the target molecule are not currently documented.

Other Multicomponent Cycloaddition Architectures

Cycloisomerization Reactions of this compound

Cycloisomerization represents a primary reaction pathway for 1,6-diynes, converting the acyclic diyne into an isomeric cyclic compound in an atom-economical fashion. This transformation is typically catalyzed by transition metals that can activate the alkyne moieties towards nucleophilic attack or other intramolecular processes.

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the carbon-carbon triple bonds of diynes, making them susceptible to a variety of intramolecular transformations. escholarship.org

Gold(I) complexes can catalyze the hydrative cyclization of 1,6-diynes, including substrates analogous to this compound, to produce highly substituted 2-cyclohexenone derivatives. This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. The mechanism is proposed to involve the gold-catalyzed activation of one alkyne, followed by the nucleophilic attack of water. The subsequent cyclization onto the second gold-activated alkyne and eventual protodeauration yields the cyclohexenone product.

The core strategy in gold-catalyzed cycloisomerization involves the activation of an alkyne by a cationic gold(I) species, which significantly enhances its electrophilicity. This activation renders the alkyne susceptible to intramolecular attack by a tethered nucleophile. In the case of 1,6-diynes, the second alkyne can act as the nucleophile. The regioselectivity of the cyclization (e.g., 6-endo-dig vs. 5-exo-dig) is a key aspect of these transformations. monash.edu For instance, a gold-catalyzed alkoxycyclization can initiate a cascade, leading to the formation of bicyclic systems. researchgate.net This process begins with the intramolecular attack of an alcohol on a gold-activated alkyne, followed by further cyclization and rearrangement steps to yield complex molecular architectures. researchgate.net

Silver(I) salts, like gold(I), are soft Lewis acids capable of activating alkynes and promoting cycloisomerization reactions. While less common than gold, silver catalysts can effect unique transformations. For example, silver catalysts have been shown to promote the cycloisomerization of epoxide-alkyne functionalities, demonstrating their utility in constructing diverse molecular frameworks. acs.org In other systems, silver-catalyzed tandem reactions involving 1,3-acyloxy migration have been developed, showcasing the potential for complex cascade processes initiated by alkyne activation. nih.gov

Platinum complexes are also highly effective catalysts for the cyclization of 1,6-diynes. Specifically, Pt(II) catalysts have been successfully employed for the hydrative cyclization of 1,6-diynes to yield 3,5-substituted conjugated cyclohexenones. nih.govnih.gov This transformation offers a convenient method for synthesizing these valuable cyclic enones from readily available starting materials under mild conditions. nih.govnih.gov

The reaction is typically catalyzed by Pt(COD)Cl₂ in the presence of an acid co-catalyst like methanesulfonic acid. nih.gov The proposed mechanism involves the coordination of the diyne to the Pt(II) center, followed by a double hydration sequence and a final aldol (B89426) condensation to form the cyclohexenone ring. nih.gov The reaction tolerates a variety of functional groups, leading to a range of substituted products. nih.gov

Table 1: Examples of Pt(II)-Catalyzed Hydrative Cyclization of 1,6-Diynes nih.gov

| Substrate (1,6-Diyne) | Catalyst System | Solvent | Temp (°C) | Time (h) | Product (Cyclohexenone) | Yield (%) |

|---|---|---|---|---|---|---|

| Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Pt(COD)Cl₂ / CH₃SO₃H | MeOH | 70 | 3 | Diethyl 3-methyl-5-oxocyclohex-3-ene-1,1-dicarboxylate | 75 |

| N,N-Dibenzyl-2,2-di(prop-2-yn-1-yl)malonamide | Pt(COD)Cl₂ / CH₃SO₃H | MeOH | 70 | 13 | N1,N1,N3,N3-Tetrabenzyl-5-methyl-2-oxo-cyclohex-5-ene-1,3-dicarboxamide | 67 |

| Diphenyl(3-(prop-2-yn-1-yl)hex-5-yn-1-yl)phosphine oxide | Pt(COD)Cl₂ / CH₃SO₃H | MeOH | 70 | 4 | (3-Methyl-5-oxocyclohex-3-en-1-yl)(phenyl)phosphorylbenzene | 72 |

| 9,9-Di(prop-2-yn-1-yl)-9H-fluorene | Pt(COD)Cl₂ / CH₃SO₃H | MeOH/CH₂Cl₂ | 70 | 4 | 3'-Methyl-3',4'-dihydro-1'H-spiro[fluorene-9,2'-naphthalen]-5'-one | 48 |

Gold-Catalyzed Cycloisomerization Pathways

Radical-Mediated Transformations of this compound

In addition to metal-catalyzed pathways, 1,7-diynes can undergo transformations initiated by radical species. These reactions often proceed through complex cascade sequences, enabling the rapid construction of polycyclic molecular architectures. The process typically involves the addition of a radical to one of the alkyne moieties, generating a vinyl radical. This intermediate can then undergo intramolecular cyclization by attacking the second alkyne, leading to a bicyclic radical species that can be further functionalized. researchgate.netrsc.org

For example, radical-triggered bicyclization and aryl migration of 1,7-diynes have been reported for the synthesis of complex heterocyclic systems like selenopheno[3,4-c]quinolines. researchgate.net Similarly, transition metal-controlled radical cyclization/azidation cascades of 1,7-enynes have been developed, showcasing how the choice of metal can influence the diastereoselectivity of the final product. nih.gov These methods highlight the versatility of radical cyclizations in generating diverse and complex molecular structures from simple diyne precursors. mdpi.com

Photoinduced Radical Tandem Annulations for Heterocycle Formation

Photoinduced radical tandem annulations of 1,7-diynes represent a powerful strategy for the construction of complex heterocyclic scaffolds. While specific studies on this compound are not extensively detailed in the available literature, research on analogous amide-linked 1,7-diynes provides significant insights into the potential reactivity of this class of compounds. These reactions are typically initiated by a radical species that adds to one of the alkyne terminals, triggering a cascade of cyclization and further transformations.

A notable example involves the photocatalytic trichloromethyl radical-triggered annulative reactions of amide-linked 1,7-diynes with polyhalomethanes, which have been successfully employed for the synthesis of functionalized quinolin-2(1H)-ones. purdue.edu In this process, the installation of an aryl group on the alkynyl moiety directs a C-center radical-initiated Kharasch-type addition, followed by a nucleophilic substitution/elimination cascade to yield quinolin-2(1H)-ones incorporating a gem-dihaloalkene moiety. purdue.edu

The general mechanism of such a photoinduced radical tandem annulation can be described as follows:

Radical Generation: A photocatalyst, upon light absorption, initiates the formation of a radical species from a precursor (e.g., polyhalomethane).

Radical Addition: The generated radical adds to one of the terminal carbon-carbon triple bonds of the 1,7-diyne.

Cyclization: The resulting vinyl radical undergoes an intramolecular cyclization, typically a 6-exo-dig cyclization, to form a new ring system.

Further Transformation: The cyclized intermediate can then undergo a series of reactions, such as cross-coupling, substitution, and elimination, to afford the final heterocyclic product. purdue.edu

This methodology offers a sustainable and efficient route to diverse heterocyclic structures, and it is plausible that this compound could undergo similar transformations to yield novel phenyl-substituted heterocyclic compounds. purdue.edu

Stereoselective Aspects of Radical Cyclization Processes

The stereochemical outcome of these cyclizations is often influenced by several factors, including:

Nature of the Radical: The geometry and reactivity of the initially formed radical can dictate the approach to the second unsaturated bond.

Transition State Geometry: The cyclization can proceed through various transition state conformations (e.g., chair-like or boat-like), with the lowest energy pathway being favored. The substituents on the tether connecting the two unsaturated moieties play a crucial role in determining the preferred transition state.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can induce facial selectivity in the radical addition and cyclization steps, leading to the formation of enantioenriched products.

For instance, in the radical silylative cyclization of aza-1,6-dienes, high diastereoselectivity has been achieved, leading to densely functionalized piperidines with three contiguous stereogenic centers. researchgate.net This highlights the potential for achieving high levels of stereocontrol in radical cyclizations of flexible systems. The phenyl groups in this compound are expected to exert significant steric influence on the transition states of its radical cyclization, potentially leading to specific stereochemical outcomes. However, without experimental data, any prediction remains speculative.

Functionalization Reactions and Derivatizations of this compound

The terminal alkyne groups of this compound are amenable to a range of functionalization reactions, allowing for the introduction of new atoms and molecular fragments. These reactions expand the synthetic utility of this diyne, providing access to a wider array of complex molecules.

Reactions with Organometallic Reagents

Organometallic reagents are powerful tools for carbon-carbon bond formation and other chemical transformations. Their reactions with this compound are expected to proceed at the terminal alkyne positions.

While specific studies on the reaction of this compound with arylalkynyl Grignard reagents are not detailed in the available literature, the general reactivity of Grignard reagents with terminal alkynes is well-established. Typically, a Grignard reagent will deprotonate a terminal alkyne to form a magnesium acetylide. This intermediate can then react with various electrophiles.

In the context of arylalkynyl Grignard reagents, more complex cascade reactions can be envisioned. For instance, cascade reactions of arylalkynyl Grignard reagents with enol esters have been developed to synthesize 1,3-diols and 1,3,5-triols. researchgate.net Although the substrate is different, this demonstrates the potential for cascade processes initiated by the addition of a Grignard reagent to an unsaturated system. It is conceivable that under specific conditions, an arylalkynyl Grignard reagent could add across one of the alkyne moieties of this compound, followed by an intramolecular reaction with the second alkyne, leading to cyclic products. However, without experimental evidence, this remains a hypothetical reaction pathway.

Organozirconium reagents, particularly zirconocene (B1252598) derivatives, have found widespread use in organic synthesis for the formation of carbon-carbon bonds and the construction of cyclic systems. The reaction of diynes with zirconocene reagents, such as zirconocene dichloride in the presence of a reducing agent, typically leads to the formation of zirconacyclopentadienes.

While there is no specific literature on the reaction of this compound with zirconocene reagents, studies on other diynes have shown that this methodology can be used for the construction of various cyclic and macrocyclic structures. For example, zirconocene-mediated cyclization of silyl-terminated diynes has been employed for the high-yielding synthesis of macrocycles. nih.gov The reaction of non-conjugated dienes with alkylmagnesium derivatives, catalyzed by zirconocene dichloride, can also lead to the formation of cycloalkylmethylmagnesium derivatives. purdue.edu

Given this precedent, it is plausible that this compound could react with a zirconocene equivalent to form a zirconacyclopentadiene, which could then be further functionalized by reaction with various electrophiles. The phenyl substituents would likely influence the regioselectivity and reactivity of such a process.

Base-Catalyzed Transformations and Reactivity

Base-catalyzed reactions of alkynes often involve isomerization or addition reactions. For a terminal diyne like this compound, a strong base could facilitate deprotonation of the terminal alkynes, leading to the formation of a dianion that could participate in subsequent reactions.

Furthermore, base-catalyzed isomerization of alkynes is a known process. For instance, internal alkynes can be isomerized to terminal alkynes, and vice versa, under basic conditions. While there is no specific information on the base-catalyzed transformations of this compound, it is conceivable that under certain basic conditions, rearrangement of the alkyne positions could occur, although the stability of the conjugated phenylalkyne system might disfavor such a transformation. More likely is the potential for base-catalyzed cyclization or oligomerization reactions, particularly if intermolecular reactions are favored. Without specific experimental studies, the behavior of this compound under basic conditions remains an area for further investigation.

Electrophilic and Nucleophilic Addition Reactions to Diyne Moieties

The reactivity of the diyne moieties in this compound is characterized by the electron-rich nature of the carbon-carbon triple bonds, making them susceptible to attack by both electrophiles and nucleophiles. The presence of two alkyne units allows for a variety of addition reactions, potentially leading to a range of functionalized products. While specific studies on the electrophilic and nucleophilic addition reactions of this compound are not extensively documented in publicly available research, the reactivity of its constituent alkyne functionalities can be inferred from the well-established chemistry of alkynes.

Electrophilic Addition Reactions

Electrophilic addition to alkynes is a fundamental transformation in organic chemistry. The triple bond of an alkyne acts as a nucleophile, attacking an electrophilic species. This initial attack typically results in the formation of a vinylic carbocation intermediate, which is less stable than its alkyl carbocation counterpart formed during electrophilic addition to alkenes. Consequently, electrophilic additions to alkynes are generally slower than to alkenes.

Common electrophilic additions that alkynes, and by extension the diyne moieties of this compound, are expected to undergo include halogenation and hydration. In the case of an unsymmetrical diyne, the regioselectivity of the addition would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. For this compound, both alkyne moieties are terminal, meaning this rule would dictate the initial addition of an electrophile to the C2 and C6 positions.

Table 1: General Electrophilic Addition Reactions Applicable to Alkyne Moieties

| Reaction Type | Reagent | Expected Product of Single Addition |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkene |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Ketone (via enol intermediate) |

Data in this table is based on established principles of alkyne reactivity and is presented to illustrate the expected, though not experimentally verified for this specific compound, outcomes of electrophilic addition to the alkyne moieties of this compound.

Nucleophilic Addition Reactions

Nucleophilic addition to simple, unactivated alkynes is less common than electrophilic addition due to the high electron density of the triple bond, which repels nucleophiles. However, nucleophilic attack can be facilitated in two primary ways: activation of the alkyne with electron-withdrawing groups or deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion.

Given that this compound possesses terminal alkynes, the formation of a dianion via deprotonation with a strong base (e.g., sodium amide) is a feasible pathway. This resulting nucleophile could then participate in various subsequent reactions, such as alkylation or addition to carbonyl compounds.

Furthermore, intramolecular nucleophilic additions can be a powerful tool for the synthesis of cyclic compounds from 1,6-diynes. Research on related 1,6-diyne systems has demonstrated that nucleophilic attack can initiate cyclization cascades. For instance, studies on 4-oxahepta-1,6-diynes bearing sulfur and selenium functional groups have shown that sodium alkoxides or thiolates can induce cyclization to form substituted furans in high yields. This suggests that under appropriate conditions, the diyne system of this compound could potentially undergo similar intramolecular transformations if suitable nucleophilic groups were present in the backbone or introduced into the reaction medium.

Table 2: Research Findings on Nucleophile-Initiated Cyclization of 1,6-Diynes

| Substrate | Nucleophile | Product | Yield (%) |

| 1-Sulfanyl-4-oxahepta-1,6-diyne | Sodium Alkoxide | 4-Alkoxymethyl-3-phenylsulfanylfuran | High |

| 1-Sulfanyl-4-oxahepta-1,6-diyne | Sodium Thiolate | 3,4-Bis(sulfanylmethyl)furan | High |

| 1-Selanyl-4-oxahepta-1,6-diyne | Sodium Alkoxide | 4-Alkoxymethyl-3-phenylselanylfuran | High |

This table presents data from studies on analogous 1,6-diyne systems to illustrate the potential for nucleophile-initiated cyclization, a pathway that could be relevant to the reactivity of this compound.

Mechanistic Investigations of 1,7 Diphenylhepta 1,6 Diyne Reactions

Experimental Methodologies for Reaction Mechanism Elucidation

Kinetic Analysis and Rate-Determining Steps

For reactions involving 1,6-diynes, kinetic analysis has been instrumental in understanding the catalytic cycles of transition metal-mediated cyclizations. For instance, in a study on the palladium-catalyzed diamination of conjugated dienes, kinetic studies using ¹H NMR spectroscopy revealed that the reaction is first-order in the palladium catalyst and inverse first-order in the phosphine (B1218219) ligand. thieme-connect.de This information was crucial in identifying the active catalytic species. While specific kinetic data for reactions of 1,7-diphenylhepta-1,6-diyne are not extensively reported, analogous studies on related diyne systems provide a framework for how such investigations would be conducted. A typical approach would involve monitoring the disappearance of the starting material or the appearance of the product using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

| Kinetic Parameter | Information Gained | Experimental Technique |

| Reaction Order | Molecularity of the rate-determining step | GC, HPLC, NMR Spectroscopy |

| Rate Constant (k) | Intrinsic speed of the reaction | GC, HPLC, NMR Spectroscopy |

| Activation Energy (Ea) | Energy barrier of the reaction | Temperature-dependent kinetic studies |

Isotopic Labeling Studies, Including Deuterium (B1214612) Incorporation

Isotopic labeling is a powerful technique for tracing the pathways of atoms and functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), the fate of that specific atom can be followed using mass spectrometry or NMR spectroscopy. This method can provide definitive evidence for proposed reaction intermediates and transition states. wikipedia.orgchem-station.com

In the context of diyne chemistry, deuterium labeling has been used to elucidate the stereochemistry of cyclization reactions. nih.gov For example, in rhodium-catalyzed reductive cyclizations of 1,6-diynes under an atmosphere of deuterium gas (D₂), the incorporation of two deuterium atoms into the carbocyclic products was observed, providing insight into the mechanism of hydrogen activation and transfer. researchgate.net While specific deuterium labeling studies on this compound are not prominently documented, the general methodology is highly applicable. For instance, deuterating the terminal positions of the alkyne groups in this compound could help to clarify the mechanism of protonolysis steps in catalytic cycles.

| Isotopic Label | Application in Diyne Reactions | Detection Method |

| Deuterium (²H or D) | Elucidating proton transfer steps and stereochemistry | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | Tracing the carbon skeleton rearrangement | ¹³C NMR Spectroscopy, Mass Spectrometry |

Spectroscopic Monitoring of Transient Intermediates (e.g., NMR, EPR)

Direct observation of reaction intermediates, even if they are short-lived, provides compelling evidence for a proposed reaction mechanism. Spectroscopic techniques are invaluable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of stable or moderately stable intermediates. sciencelink.net For reactions involving paramagnetic species, such as those with radical intermediates or certain transition metal oxidation states, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool.

In the study of transition metal-catalyzed reactions of diynes, NMR has been used to detect and characterize organometallic intermediates. For example, in palladium-catalyzed reactions, four-membered Pd(II) complexes have been detected by NMR spectroscopy. thieme-connect.de While specific NMR or EPR studies detailing the transient intermediates in reactions of this compound are scarce, the formation of various organometallic species, such as metallacyclopentadienes, is often proposed in the cyclization of 1,6-diynes. Low-temperature NMR experiments could potentially allow for the direct observation of such intermediates.

In Situ Reaction Monitoring Techniques and Their Application

In situ monitoring techniques allow for the real-time observation of a chemical reaction as it occurs, without the need for sampling and quenching. This provides a dynamic picture of the reaction progress, including the formation and decay of intermediates. Techniques such as in situ Infrared (IR) spectroscopy and Raman spectroscopy are particularly useful for this purpose, as they can provide information about the changes in functional groups and bonding throughout the reaction. rsc.orgalliedacademies.org

The application of in situ IR spectroscopy has been demonstrated in monitoring radical hydrosilylation processes on silicon nanocrystal surfaces. rsc.org In the context of this compound reactions, in situ IR could be used to follow the consumption of the alkyne C≡C stretching frequency and the appearance of new vibrational bands corresponding to the products. This would be particularly valuable for studying the kinetics and identifying the onset of different reaction stages in complex catalytic systems.

Proposed Reaction Mechanisms for Key Transformations

Based on experimental and computational studies of 1,6-diynes and related compounds, plausible reaction mechanisms for the transformations of this compound can be proposed. A central theme in the reactivity of this compound is its propensity to undergo cyclization in the presence of transition metal catalysts.

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metals such as rhodium, palladium, gold, and platinum are known to catalyze the cyclization of 1,6-diynes to form a variety of carbocyclic and heterocyclic products. The generally accepted mechanism for these transformations involves the formation of a metallacyclopentadiene intermediate.

A plausible catalytic cycle for the rhodium(I)-catalyzed cyclization of this compound is depicted below, drawing on established principles of organometallic chemistry and studies on related 1,6-diynes. researchgate.netnih.gov

Proposed Catalytic Cycle for Rhodium(I)-Catalyzed Cyclization of this compound:

Ligand Dissociation and Alkyne Coordination: The catalytic cycle is initiated by the dissociation of a ligand from the rhodium(I) precursor to generate a coordinatively unsaturated species. This active catalyst then coordinates to the two alkyne moieties of this compound.

Oxidative Cyclization: The coordinated diyne undergoes oxidative cyclization, where the rhodium(I) center is formally oxidized to rhodium(III) with the concomitant formation of a five-membered rhodacyclopentadiene ring. This is a key step in many diyne cyclization reactions.

Further Reaction of the Metallacycle: The rhodacyclopentadiene intermediate is highly reactive and can undergo several subsequent transformations depending on the reaction conditions and the presence of other reagents.

Insertion: If a third unsaturated molecule (e.g., an alkyne, alkene, or carbon monoxide) is present, it can insert into one of the Rh-C bonds of the metallacycle, leading to the formation of larger rings. For example, reaction with carbon monoxide could lead to the formation of a cyclopentadienone derivative. nih.gov

Reductive Elimination: The rhodacyclopentadiene can undergo reductive elimination to form a cyclobutadiene, although this is often a less favorable pathway. More commonly, if other groups are present on the rhodium center, reductive elimination can lead to the formation of various carbocyclic products.

Protonolysis: In the presence of a proton source, the Rh-C bonds can be cleaved to release the organic product and regenerate a rhodium(I) species, which can re-enter the catalytic cycle.

Product Release and Catalyst Regeneration: The final organic product is released from the rhodium center, and the active rhodium(I) catalyst is regenerated to continue the catalytic cycle.

It is important to note that the specific pathway followed after the formation of the metallacyclopentadiene intermediate is highly dependent on the catalyst system and reaction conditions, leading to the diverse reactivity observed for 1,6-diynes. researchgate.net Detailed mechanistic studies, including those outlined in the previous section, are essential to distinguish between these possible pathways for any given reaction of this compound.

Rhodium-Catalyzed Cycloadditions: Formation and Reactivity of Rhodacyclopentadiene Intermediates

In rhodium(I)-catalyzed cycloadditions, the prevailing mechanism involves the formation of a rhodacyclopentadiene intermediate. This process is initiated by the oxidative coupling of the two alkyne moieties of a single diyne molecule with the rhodium(I) center. This key metallacyclic intermediate is central to the formation of various cyclic compounds. For instance, in [2+2+2] cycloadditions, this rhodacyclopentadiene can react with an external π-system, such as an alkene or another alkyne, to form complex bicyclic or polycyclic structures. nih.gov The reaction pathway can be thought of as the rhodium catalyst organizing the diyne and a third unsaturated component prior to the carbon-carbon bond formations that yield the final product. rsc.org

Gold-Catalyzed Cycloisomerizations: Role of Gold-Carbene and Vinyl Gold Intermediates

Gold catalysis offers a particularly rich area of mechanistic diversity in diyne chemistry. The high affinity of gold(I) catalysts for alkynes initiates a cascade of transformations. tandfonline.com Depending on the substrate and reaction conditions, two primary types of intermediates are invoked: vinyl gold species and gold-carbenes.

In many cycloisomerizations, the coordination of the gold(I) catalyst to one of the alkyne units makes it highly electrophilic. researchgate.net This activation facilitates a nucleophilic attack from the second, tethered alkyne. This intramolecular attack typically leads to the formation of a vinyl gold intermediate, which is essentially a gold-stabilized vinyl cation. nih.gov This species can then undergo further rearrangement or reaction to yield the final cyclized product.

Alternatively, gold catalysts can promote rearrangements, such as nih.govnih.gov-sigmatropic shifts of propargyl esters, to form allenyl intermediates. rsc.org Subsequent gold-catalyzed cyclization of these allenes can proceed through various pathways. In other contexts, especially with substrates containing specific functional groups, the reaction can proceed through the formation of a gold-carbene (or α-metallocarbenium ion). nih.govresearchgate.net These highly reactive electrophilic intermediates can undergo a variety of subsequent reactions, including intramolecular cyclopropanation or C-H insertion, to generate complex molecular architectures. nih.govacs.org The formation of α-oxo gold carbenes has been demonstrated in the oxidation of diynes, which are then trapped by an alkyne to form pyranone structures. rsc.org

Ruthenium-Catalyzed Cycloadditions: Evidence for Ruthenacyclopentadiene Intermediates

Similar to rhodium, ruthenium catalysts are proposed to operate via a metallacyclopentadiene intermediate in the cycloaddition reactions of diynes. acs.org In the presence of a ruthenium catalyst, such as [Cp*RuCl(cod)], 1,6-diynes can react with nitriles to form bicyclic pyridines. rsc.org The mechanism is understood to involve the coordination of the two alkyne units to the ruthenium center, followed by oxidative coupling to form a five-membered ruthenacyclopentadiene. This intermediate then undergoes insertion of the nitrile component, followed by reductive elimination to afford the aromatic pyridine (B92270) product and regenerate the active ruthenium catalyst. The efficiency and selectivity of these reactions are often dependent on the electronic properties of the substrates and ligands. researchgate.net

Mechanistic Insights into Palladium-Catalyzed Processes

Palladium-catalyzed transformations of unsaturated systems like diynes typically proceed through a catalytic cycle involving Pd(0) and Pd(II) species. For related 1,6-enyne systems, a common mechanistic pathway involves the formation of a π-allyl palladium intermediate. While direct analogues for 1,7-diynes are less common, the general principles of palladium catalysis suggest a pathway initiated by the oxidative addition of a Pd(0) species to the diyne. This could lead to a palladacyclopentadiene intermediate, similar to rhodium and ruthenium. Alternatively, hydropalladation or carbopalladation can initiate cyclization. Subsequent steps in these catalytic cycles often involve migratory insertion and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The specific pathway is highly sensitive to the nature of the ligands, substrates, and additives used.

Radical Pathways and Cascade Mechanisms in Diyne Chemistry

Beyond metal-catalyzed processes, 1,7-diynes are excellent substrates for radical cascade reactions, which allow for the rapid construction of complex polycyclic systems. These cascades can be initiated by the addition of a radical species to one of the alkyne moieties of the diyne. This initial addition generates a vinyl radical, which can then undergo a series of intramolecular cyclizations.

A typical sequence involves the following steps:

Radical Generation : A radical is formed from a precursor, often through photolysis, sonication, or chemical initiation.

Initiation : The generated radical adds to one of the terminal alkynes of the diyne, forming a vinyl radical.

Propagation/Cascade : The newly formed vinyl radical acts as the propagating species in a cascade, attacking the second alkyne in an intramolecular fashion (e.g., via a 6-exo-dig cyclization). This creates a new cyclic radical.

Termination : The cascade is terminated by reaction with a trapping agent or through a recombination or disproportionation step, yielding the final, often polycyclic, product.

This strategy has been employed to synthesize a variety of functionalized quinolin-2(1H)-ones and β-gem-dihalovinyl carbonyls from amide-linked 1,7-diynes. The high efficiency of these reactions stems from the formation of multiple C-C bonds in a single synthetic operation.

Electron Transfer Mechanisms in Base-Catalyzed Transformations

While less common than metal- or radical-initiated pathways, transformations of unsaturated systems can, in principle, be initiated by a single electron transfer (SET) from a potent electron donor, such as a strong organic base. The fundamental principle involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the base to the lowest unoccupied molecular orbital (LUMO) of the substrate. This process has been documented for bases like enolates and other anionic organic bases reacting with electron-accepting substrates like haloarenes and nitrobenzene. rsc.orgnih.gov

In the context of a diyne like this compound, a sufficiently strong base could theoretically initiate a reaction via SET. This would form a radical anion of the diyne. This highly reactive intermediate could then undergo intramolecular cyclization, driven by the formation of a more stable system. Although direct evidence for this specific base-catalyzed SET mechanism with 1,7-diynes is not prominent, the concept is an extension of established SET principles in organic chemistry. rsc.org Base-promoted radical processes in related enyne systems have been developed, demonstrating the feasibility of generating radical intermediates under basic conditions without a metal catalyst.

Influence of Catalyst Design and Ligand Electronic Properties on Reaction Mechanism and Selectivity

The outcome of metal-catalyzed reactions of this compound is critically dependent on the design of the catalyst, particularly the steric and electronic properties of the ancillary ligands. Ligands are not mere spectators; they actively modulate the reactivity of the metal center and can dictate the reaction pathway and final product selectivity.

Gold Catalysis : In gold(I) catalysis, the choice of ligand is paramount. The general catalytic cycle involves alkyne activation, nucleophilic attack, and protodeauration. tandfonline.com Ligands influence each step. For example, bulky, electron-donating phosphine ligands can stabilize the cationic gold(I) center, influencing the efficiency of the initial alkyne activation. Ligand properties can create a divergence in product selectivity; for instance, in the cycloisomerization of dien-diynes, the use of JohnPhos as a ligand leads to a bridged heptenone, whereas the bulkier Me₄tBuXPhos ligand diverts the reaction to a bridged hexenone (B8787527) via a different cascade pathway. This demonstrates that steric hindrance can control which of several possible cyclization pathways is followed.

Rhodium, Ruthenium, and Palladium Catalysis : In catalysis involving platinum-group metals, ligand electronic properties play a crucial role in tuning the stability of intermediates and the rates of key elementary steps like oxidative addition and reductive elimination.

Rhodium : For Rh-catalyzed (5+2) cycloadditions of enynes, the use of electron-deficient phosphite (B83602) ligands can significantly improve reaction yields, particularly for substrates with internal alkynes. rsc.org

Ruthenium : In Ru-catalyzed cyclopolymerization of diynes, the ligand structure is key to controlling regioselectivity. Specialized N-heterocyclic carbene (NHC) ligands on a Grubbs-type catalyst can completely switch the selectivity from the typical α-addition (forming five-membered rings) to a β-addition (forming six-membered rings).

Palladium : The electronic nature of phosphine ligands in palladium catalysis directly impacts the rates of oxidative addition and reductive elimination. Electron-donating ligands generally accelerate reductive elimination, while electron-withdrawing ligands can favor oxidative addition. This balance is crucial for efficient catalyst turnover and can be tuned to control the outcome of the reaction.

The following table summarizes the influence of different ligand types on catalyst performance in selected diyne and enyne transformations.

Solvent Effects and Environmental Factors Modulating Mechanistic Outcomes

Detailed experimental and computational studies specifically investigating the influence of solvent effects and other environmental factors on the mechanistic outcomes of reactions involving this compound are not extensively available in the current body of scientific literature. The reactivity of diyne systems is known to be sensitive to the surrounding medium, which can influence reaction pathways, product distributions, and reaction rates. However, without specific research on this compound, any discussion of solvent effects remains speculative and based on general principles observed for similar compounds.

In principle, solvent polarity, viscosity, and coordinating ability could play significant roles in modulating the mechanisms of reactions such as thermal or photochemical cyclizations, metal-catalyzed isomerizations, or cycloaddition reactions of this compound. For instance, polar solvents might stabilize charged intermediates or transition states, thereby favoring certain mechanistic pathways over others. Protic solvents could participate directly in the reaction mechanism through hydrogen bonding or proton transfer.

Similarly, environmental factors like temperature and light are expected to be critical. Thermal reactions would be governed by the activation energy barriers of competing pathways, which could potentially be influenced by the solvent. Photochemical reactions would depend on the absorption characteristics of the molecule and the nature of its excited states, which are also known to be solvent-dependent.

Despite these general principles, the absence of specific data for this compound precludes a detailed and scientifically accurate discussion with supporting data tables and research findings as requested. Further experimental and theoretical studies are required to elucidate the precise role of solvents and environmental factors in the mechanistic landscape of this particular compound.

Applications of 1,7 Diphenylhepta 1,6 Diyne in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of two reactive alkyne groups within a single molecule allows 1,6-diynes to serve as ideal precursors for intramolecular reactions that rapidly build molecular complexity. Transition metal catalysis, in particular, has unlocked numerous pathways for transforming these linear molecules into complex polycyclic, aromatic, and heterocyclic systems. researchgate.net Catalysts based on rhodium, gold, platinum, and ruthenium have all been employed to mediate the cyclization of 1,6-diynes, leading to a diverse array of carbocyclic and heterocyclic frameworks. rsc.orgnih.govnih.govrsc.org

The synthesis of fused polycyclic compounds from 1,6-diynes is a testament to the power of transition metal catalysis in orchestrating complex bond-forming cascades. Gold-catalyzed reactions, for instance, can facilitate the [3+2] cycloaddition of arene-yne functionalities within a diyne substrate to construct tricyclic ring systems under mild conditions. rsc.org Another powerful strategy involves a dienyne ring-closing metathesis (RCM) followed by an intramolecular Diels-Alder reaction, which can generate fused multicyclic compounds containing macrocycles. rsc.org

Rhodium catalysts are also effective in this context, enabling the hydroarylative cyclization of 1,6-diynes with various arenes. nih.gov This process involves an initial oxidative cyclization to form a rhodacyclic intermediate, which then undergoes C-H activation and reductive elimination to yield fused polycyclic structures. nih.gov These methods demonstrate the utility of 1,6-diynes as platforms for assembling complex, multi-ring systems efficiently.

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Gold(I) Catalyst | [3+2] Cycloaddition | Tricyclic Ring Systems | rsc.org |

| Grubbs' Catalyst | Dienyne RCM / Diels-Alder | Fused Macrocyclic Compounds | rsc.org |

| Rhodium(I) Catalyst | Hydroarylative Cyclization | Fused Bi- and Tricyclic Dienes | nih.gov |

The transformation of acyclic 1,6-diynes into stable aromatic and heteroaromatic rings is a significant area of research. These reactions often proceed through elegant cascade mechanisms, providing rapid access to valuable structural motifs found in pharmaceuticals and materials science.

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to furnish an α,β-cyclopentenone. wikipedia.orgnih.gov In an intramolecular variation pertinent to 1,6-diynes, the two alkyne moieties of the substrate can react with a carbon monoxide source in the presence of a metal-carbonyl catalyst, such as dicobalt octacarbonyl, to construct a bicyclic system containing a cyclopentadienone ring. wikipedia.orgorganicreactions.org This transformation is a highly efficient method for creating fused five-membered rings, which are key components of numerous complex natural products. nih.gov The reaction proceeds through the formation of a stable alkyne-cobalt complex, followed by cyclization and CO insertion. organic-chemistry.org

The synthesis of bicyclic furans and lactams from diyne precursors highlights the versatility of these substrates in forming heterocyclic structures.

Bicyclic Furans: While the direct cyclization of a carbon-tethered diyne like 1,7-diphenylhepta-1,6-diyne to a furan (B31954) is not typical, analogous systems with heteroatom tethers demonstrate this capability. For example, 4-oxahepta-1,6-diynes readily undergo cyclization to produce substituted furans. nih.gov Furthermore, cobalt-catalyzed metalloradical cyclization of terminal alkynes with α-diazocarbonyl compounds provides a general route to highly functionalized furans, a strategy applicable to diyne systems for constructing more complex furan-containing architectures. nih.gov

Bicyclic Lactams: Gold catalysis has been successfully applied to the synthesis of complex lactam structures. An efficient gold-catalyzed cascade cyclization of alkenyl diynes, involving alkyne oxidation and subsequent transformations, has been developed to furnish tetracyclic γ-lactams with excellent diastereoselectivity. rsc.org This method showcases a sophisticated pathway where the diyne is converted into a complex, fused heterocyclic system in a single operation.

A noteworthy application of 1,7-diynes is in the synthesis of quinolin-2(1H)-ones, a core structure in many biologically active molecules. nih.gov A photocatalytic, trichloromethyl radical-triggered annulation of amide-linked 1,7-diynes has been established for the flexible assembly of functionalized quinolin-2(1H)-ones. nih.govresearchgate.net The reaction is initiated by the visible-light-induced formation of a trichloromethyl radical, which adds to one of the alkyne terminals. researchgate.net This is followed by a 6-exo-dig cyclization and a subsequent cascade of events to produce densely functionalized quinolin-2(1H)-ones in good yields. nih.govresearchgate.net The reaction demonstrates high functional group compatibility and proceeds under mild conditions. researchgate.net

| Reactants | Catalyst/Conditions | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Amide-tethered 1,7-diynes, Polyhalomethanes | fac-Ir(ppy)3, Visible Light, NaHCO3 | Functionalized quinolin-2(1H)-ones | Radical-triggered annulation cascade | nih.govresearchgate.net |

Beyond the specific examples above, 1,6-diynes like this compound are precursors to a wide range of carbocyclic and heterocyclic structures through various reaction pathways.

Carbocyclic Structures: Transition metal-catalyzed reactions provide numerous avenues for carbocycle formation. Rhodium(I)-catalyzed reductive cyclization of 1,6-diynes in the presence of hydrogen affords 1,2-dialkylidene cyclopentanes stereoselectively. nih.govacs.org This reaction proceeds through a (hydrido)Rh(III)-based metallocyclopentadiene intermediate. acs.orgacs.org In a different approach, platinum-catalyzed hydrative cyclization of 1,6-diynes yields functionalized conjugated cyclohexenones, offering a "green" and atom-economical method for constructing six-membered rings. nih.gov

Heterocyclic Structures: Radical cascade reactions have emerged as a powerful tool for synthesizing complex heterocycles from simple diynes. rsc.orgresearchgate.net For example, a photoinduced sulfonyl radical-triggered cyclization of 1,6-diynes has been developed that proceeds without metals or oxidants. researchgate.net This method allows for the formation of three new bonds under mild conditions, leading to highly substituted carbocyclic and heterocyclic compounds. researchgate.net Gold-catalyzed tandem cyclizations of 1,6-diynes tethered to nucleophiles like amines or amides can also produce a variety of bridged bicyclic heterocyclic products. acs.org

Access to Aromatic and Heteroaromatic Ring Systems

Role as Key Intermediates in Target-Oriented Synthesis

The utility of 1,6-diynes as precursors in the synthesis of complex molecules is well-established. These compounds can undergo a variety of cyclization reactions to form diverse ring systems, a strategy often employed in the synthesis of bioactive molecules and natural products.

There is currently no specific documented evidence of this compound being utilized as a direct precursor for the synthesis of known bioactive molecules. The general reactivity of 1,6-diynes suggests a potential for such applications; however, specific research to this effect has not been published.

Similarly, the role of this compound as a building block in the total synthesis of natural products has not been reported. While the structural motif of a seven-carbon chain with terminal phenyl groups could theoretically be incorporated into certain natural product skeletons, no published synthetic routes have employed this specific diyne for such purposes.

A related compound, 4,4-dimethyl-1,6-heptadiyne, has been utilized in the synthesis of alcyopterosin O, an illudalane sesquiterpene natural product. This example illustrates the potential of 1,6-diynes in natural product synthesis, though it does not directly involve the phenyl-substituted analogue.

Development of Novel Catalytic Systems Utilizing this compound as Ligands

The use of diyne scaffolds as ligands in transition metal catalysis is an area of active research. The π-systems of the alkyne moieties can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. However, there are no specific reports on the development or application of catalytic systems that utilize this compound as a ligand. Research in this area has focused on other diyne structures, and the potential of this compound in this context remains to be explored.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies in 1,7-Diphenylhepta-1,6-diyne Research

Spectroscopic techniques are indispensable tools in the study of this compound, offering non-destructive analysis of its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, 1,7-diphenylhepta-1,6-diene-3,5-dione, the protons of the phenyl groups typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The vinyl protons adjacent to the phenyl groups and carbonyl groups would exhibit characteristic chemical shifts and coupling constants, confirming the stereochemistry of the double bonds. The methylene protons of the heptane (B126788) chain would also have distinct signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. For this compound, the sp-hybridized carbons of the alkyne groups would be expected to resonate in a characteristic downfield region (typically δ 65-90 ppm). The carbons of the phenyl groups would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the alkyne) having a distinct chemical shift. The methylene carbons of the central chain would be found in the upfield aliphatic region.

Beyond static structural information, NMR is a powerful tool for probing reaction mechanisms. For instance, in the cyclization reactions of 1,6-diynes, NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. nih.gov This allows for the determination of reaction kinetics and the identification of any intermediate species that may be present in sufficient concentration. Isotope labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ²H), can provide definitive evidence for bond-forming and bond-breaking steps in a proposed mechanism.

Table 1: Representative ¹H NMR Chemical Shifts for a 1,7-Diphenylhepta-1,6-diene-3,5-dione Derivative

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic (Phenyl) | 7.0 - 8.0 (multiplet) |

| Vinylic | 6.5 - 7.5 (doublet) |

| Methylene | 3.5 - 4.0 (singlet or multiplet) |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govchemrxiv.org For this compound, the most characteristic absorption would be the C≡C stretching vibration of the alkyne groups. libretexts.orgpressbooks.pub This typically appears as a sharp, and often weak, band in the region of 2100-2260 cm⁻¹. libretexts.orgpressbooks.pub The terminal C-H stretch of a terminal alkyne, if present, would be observed as a sharp peak around 3300 cm⁻¹. libretexts.org

The presence of the phenyl groups would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings can also provide information about the substitution pattern.

IR spectroscopy is particularly useful for monitoring the progress of reactions involving this compound. For example, in a reaction where the alkyne functionalities are consumed, the disappearance of the characteristic C≡C stretching band can be easily tracked. nih.gov Conversely, the appearance of new bands, such as a strong C=O stretching band around 1700 cm⁻¹ in an oxidation reaction, would indicate the formation of a carbonyl-containing product.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C≡C (Alkyne Stretch) | 2100 - 2260 | Weak to Medium |

| C-H (Aromatic Stretch) | 3000 - 3100 | Medium |

| C=C (Aromatic Stretch) | 1450 - 1600 | Medium to Strong |

| C-H (Aliphatic Stretch) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Molecular Identity and Purity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of this compound would likely involve cleavages at various points along the heptadiyne chain and within the phenyl groups, leading to a characteristic set of fragment ions that can be used to confirm the structure.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures. LC-MS can be used to assess the purity of a synthesized batch of this compound by separating it from any impurities or byproducts. It is also an invaluable tool for identifying the products of a reaction, even those present in trace amounts.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. researchgate.netnih.gov While this compound itself is not a radical, EPR becomes a crucial tool for studying reactions that proceed through radical intermediates. srce.hr

For instance, certain cyclization or polymerization reactions of diynes can be initiated by radical species or may involve radical intermediates. ljmu.ac.uk EPR spectroscopy can be used to detect and characterize these transient radical species, providing direct evidence for a radical-based reaction mechanism. nih.gov

In practice, due to the short lifetimes of many reactive radicals, a technique called spin trapping is often employed. nih.gov A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. The parameters of the resulting EPR spectrum, such as the g-factor and hyperfine coupling constants, can provide information about the structure of the original transient radical. srce.hr

Chromatographic Separation and Analytical Techniques

Chromatographic methods are essential for the purification and purity assessment of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

HPLC is instrumental in determining the purity of a sample of this compound. A pure sample will ideally show a single sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities, and their peak areas can be used to quantify their relative amounts.

Furthermore, HPLC is a powerful tool for the analysis of reaction products. It can be used to separate the desired product from unreacted starting materials, byproducts, and catalysts. By comparing the retention times of the peaks in the reaction mixture with those of authentic standards, the components can be identified.

In cases where reactions involving this compound lead to the formation of stereoisomers, chiral HPLC can be employed. By using a chiral stationary phase, it is possible to separate enantiomers and diastereomers, allowing for the determination of the stereoselectivity of a reaction.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Optimization

Thin-Layer Chromatography (TLC) is an essential and practical chromatographic technique used to monitor the progress of chemical reactions involving this compound. Its simplicity and speed allow chemists to quickly assess the status of a reaction, identifying the presence of starting materials, intermediates, and final products.

In the synthesis of this compound, TLC is employed to confirm the consumption of the initial reactants. For instance, during its preparation, the reaction can be monitored until TLC measurements confirm the complete disappearance of the starting materials. Current time information in Cambridgeshire, GB. The choice of eluent is critical for achieving clear separation of spots on the TLC plate. For the purification of this compound, a non-polar eluent such as hexane may be used in column chromatography, a technique for which TLC is the primary tool for optimization. Current time information in Cambridgeshire, GB.

Furthermore, when this compound is used as a reactant in subsequent transformations, TLC provides a visual confirmation of the formation of new products. The appearance of a new spot with a different retention factor (Rƒ) value indicates that a chemical conversion has occurred. ucl.ac.uk By comparing the spots of the reaction mixture with reference spots of the starting material and the expected product, the progress and outcome of the reaction can be effectively tracked.

Table 1: TLC Parameters for Monitoring Reactions of this compound

| Parameter | Description | Example Application |

| Stationary Phase | Typically silica gel or alumina coated on a plate. | Silica gel |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Hexane, or mixtures like hexane/ethyl acetate. |

| Application | Monitoring the disappearance of starting materials during synthesis. | Tracking the consumption of reactants. Current time information in Cambridgeshire, GB. |

| Visualization | Often under UV light if compounds are UV-active. | Observing the appearance of a new product spot. ucl.ac.uk |

Diffraction Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its structure and detailed information about its conformation and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis yields critical crystallographic data:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

While the technique has been used to confirm the exact structures of various related organic compounds, including products derived from diyne reactions, specific crystallographic data for this compound has not been detailed in the available literature. unipr.it However, such a study would be invaluable for understanding the packing of the molecules in the crystal lattice, which is a key factor in determining the feasibility of solid-state polymerization.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate how a material's physical properties change with temperature. It is particularly valuable for studying the polymerization of monomers like this compound, which belongs to the class of conjugated diynes known to undergo thermal solid-state polymerization. researchgate.netresearchgate.net

In a DSC experiment, a sample of the compound and an inert reference are heated at a constant rate. The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. This measurement reveals thermal transitions within the sample:

Endothermic Events: Processes that absorb heat, such as melting (Tₘ), are observed as troughs in the DSC thermogram.

Exothermic Events: Processes that release heat, such as crystallization (T꜀) or polymerization, appear as peaks.

For this compound, DSC analysis would be critical for studying its potential to polymerize upon heating. The course of such reactions can be monitored by DSC, which would show a distinct exothermic peak corresponding to the heat released during the polymerization process. researchgate.net The area under this peak is proportional to the total enthalpy of polymerization (ΔHₚ), providing quantitative data on the reaction's energetics. The temperature at which the exotherm begins and the temperature of its maximum are important indicators of the thermal stability of the monomer and the kinetics of the polymerization reaction.

Theoretical and Computational Studies of 1,7 Diphenylhepta 1,6 Diyne Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms connected by springs (representing bonds), governed by the laws of classical mechanics and a set of parameters known as a force field.

For a flexible molecule like 1,7-diphenylhepta-1,6-diyne, MD simulations can provide crucial insights into its dynamic behavior. Key areas of investigation would include:

Conformational Sampling: The heptadiyne chain is not rigid. MD can explore the accessible conformations, from fully extended to bent or folded structures, and determine their relative populations at a given temperature.

Phenyl Group Rotation: The simulations can quantify the rotational freedom of the two terminal phenyl groups, which can influence how the molecule packs in a solid state or interacts with a solvent or surface.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the surrounding environment affects the conformation and dynamics of the diyne.

Studies on other long-chain molecules, such as n-alkanes, demonstrate the utility of MD in calculating dynamic properties like diffusion coefficients and activation energies for diffusion within confined environments. These simulations provide a molecular-level understanding of how chain length and temperature affect molecular motion, insights that are directly relevant to the behavior of this compound.